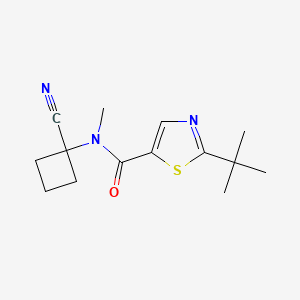

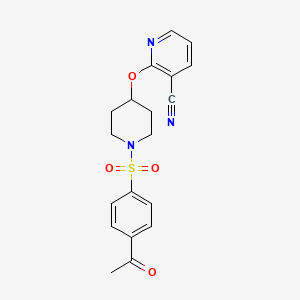

![molecular formula C9H4F4N2O2 B2915719 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1482175-00-7](/img/structure/B2915719.png)

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridine scaffolds like 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学研究应用

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a common feature in many FDA-approved drugs . This group can significantly enhance the biological activity and metabolic stability of pharmaceuticals. The compound’s structure suggests potential use in the development of new therapeutic agents, particularly where the modulation of electronic properties and lipophilicity is crucial.

Antimicrobial Agents

Imidazole derivatives, which include the core structure of this compound, are known for their broad range of biological activities. They have been utilized in the synthesis of compounds with antibacterial, antifungal, and antiprotozoal properties . The electron-withdrawing trifluoromethyl group could potentially enhance these properties, making it a valuable scaffold for developing new antimicrobial drugs.

Anti-Diabetic Treatments

Compounds with a similar imidazo[1,2-a]pyridine moiety have been identified as potential glucagon-like peptide 1 receptor (GLP-1R) activators . This indicates that 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid could be explored for its utility in anti-diabetic drug formulations.

Antituberculosis Agents

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues as antituberculosis agents. These compounds have shown promising results in reducing bacterial load in infected mice models . The presence of fluorine atoms in the compound could further enhance its activity against tuberculosis-causing bacteria.

Oncology Research

The unique electronic properties of the trifluoromethyl group make it an interesting candidate for the design of anticancer drugs. The ability to cross biological membranes and resist metabolic degradation could be beneficial in developing more effective chemotherapy agents .

Agrochemical Synthesis

Fluorinated compounds are increasingly used in the agrochemical industry due to their enhanced stability and biological activity6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid could serve as a precursor or an active ingredient in the synthesis of novel pesticides or herbicides .

安全和危害

The safety data sheet for a similar compound, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

作用机制

Target of Action

Similar compounds have been shown to inhibit proteins modified by prenyl transferases, such as rab11a, rap1a/rap1b, and ras .

Mode of Action

It is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential targets, it may impact the signaling pathways associated with these proteins .

Pharmacokinetics

Similar compounds have shown pharmacokinetic profiles compatible with once-daily dosing .

Result of Action

Similar compounds have shown significant reduction of bacterial load in an acute tb mouse model .

属性

IUPAC Name |

6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPRFIPBFWZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

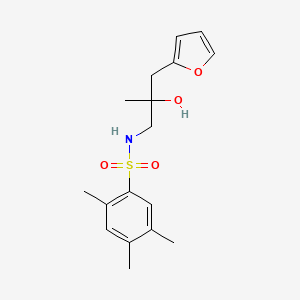

![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)

![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)

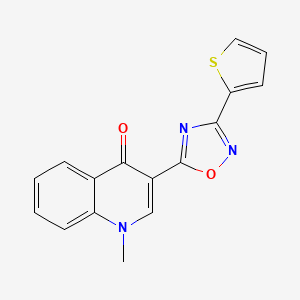

![4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2915647.png)

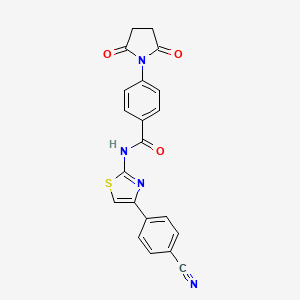

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)